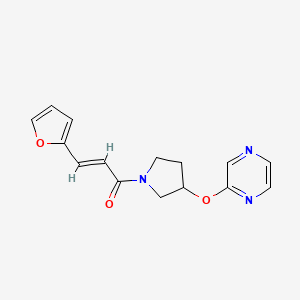

(E)-3-(furan-2-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Descripción

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-15(4-3-12-2-1-9-20-12)18-8-5-13(11-18)21-14-10-16-6-7-17-14/h1-4,6-7,9-10,13H,5,8,11H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLMNFSYCPKCHU-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-3-(furan-2-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C17H16N4O3 |

| Molecular Weight | 324.33 g/mol |

| CAS Number | 2035007-06-6 |

| Structure | Chemical Structure |

The biological activity of (E)-3-(furan-2-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with various molecular targets. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. The specific interactions and binding affinities are crucial for understanding its therapeutic potential.

Antioxidant Activity

Research indicates that compounds similar to (E)-3-(furan-2-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one exhibit significant antioxidant properties. For instance, derivatives have shown comparable antioxidant activity to ascorbic acid, indicating potential applications in preventing oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a promising therapeutic window for cancer treatment.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of (E)-3-(furan-2-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one in various cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values significantly lower than those of standard chemotherapeutics. Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, activating caspase cascades and leading to cell death .

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of this compound against neurodegenerative disorders. The findings suggested that it could reduce neuronal apoptosis and inflammation in models of Alzheimer's disease. The compound's ability to modulate neuroinflammatory markers was highlighted, indicating its potential as a therapeutic agent for neurodegeneration .

Aplicaciones Científicas De Investigación

The compound (E)-3-(furan-2-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one , identified by the CAS number 2035007-06-6, is a novel chemical entity that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and materials science. This article will explore its scientific research applications, supported by comprehensive data and case studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structural components of the molecule allow it to interact with key enzymes involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The presence of the furan and pyridine rings enhances the compound's ability to inhibit microbial growth. Research indicates that compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antibiotics .

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in relation to neurodegenerative diseases. Its ability to cross the blood-brain barrier and modulate neuroinflammatory responses suggests potential use in treating conditions like Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Efficacy

A study published in the Bulletin of the Chemical Society of Ethiopia explored the synthesis of several derivatives based on (E)-3-(furan-2-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one. The derivatives were tested against human cancer cell lines, revealing IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial efficacy of synthesized derivatives against a panel of bacterial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations comparable to existing antibiotics, suggesting their viability as new antimicrobial agents .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Substituent Impact on Bioactivity: Pyrrolidine vs. Furan Position: Furan-2-yl (target compound) vs.

Photophysical Properties :

- Chalcones with electron-withdrawing groups (e.g., 4-nitrophenyl in FNPO) exhibit strong solvatochromism and ICT, suggesting the target compound’s pyrazine substituent may similarly influence optical properties .

Synthetic Approaches :

- The target compound’s synthesis likely involves a Michael addition or Claisen-Schmidt condensation, analogous to methods for (E)-1-(furan-2-yl)-3-phenylprop-2-en-1-one derivatives . Hydrogenation steps (e.g., Pd/C in compound 31 ) may differ due to the pyrazine group’s stability.

Crystallographic and Computational Insights

- Structural Flexibility : Indole-based chalcones (e.g., compound 3e ) exhibit twisted conformations between aromatic rings (3.47° dihedral angle), which may influence the target compound’s intermolecular interactions.

Q & A

Q. How can researchers address limitations in extrapolating in vitro results to in vivo models for this compound?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences. Incorporate data on hepatic clearance (e.g., microsomal stability assays) and plasma protein binding, as done for pyrrolopyrazine derivatives .

Safety & Handling in Academic Settings

Q. What precautions are essential when handling reactive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.